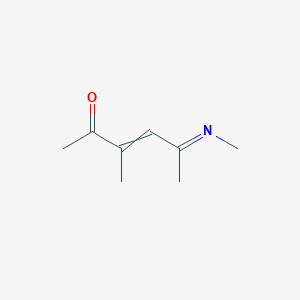

3-Hexen-2-one, 3-methyl-5-(methylimino)-

Description

3-Hexen-2-one, 3-methyl-5-(methylimino)- is an aliphatic ketone-imine hybrid compound characterized by a six-carbon chain with a ketone group at position 2, a methyl substituent at position 3, and a methylimino (-N=CH3) group at position 4.

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-methyl-5-methyliminohex-3-en-2-one |

InChI |

InChI=1S/C8H13NO/c1-6(8(3)10)5-7(2)9-4/h5H,1-4H3 |

InChI Key |

JLGMAHUSVNIXIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=NC)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Hexen-2-one derivatives typically involves carbon–carbon bond-forming reactions such as Michael additions, enolate alkylations, and imine formation. The presence of the methylimino group suggests a key step involving the introduction of an imino functionality, often through condensation or substitution reactions on a ketone precursor.

Key Synthetic Steps and Reagents

Preparation of the Hexen-2-one Backbone

- The hexen-2-one core can be synthesized via enolate chemistry starting from suitable precursors such as 2,2-dimethyl-4-hexen-3-one or related α,β-unsaturated ketones.

- Enolate formation is typically achieved by treatment of ketones with strong bases such as butyllithium or lithium diisopropylamide (LDA) at low temperatures (around -78 °C) in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2).

- Lewis acids such as titanium(IV) chloride (TiCl4) or titanium(IV) isopropoxide can be used to catalyze or direct the addition reactions to control stereochemistry and selectivity.

Introduction of the Methyl Group at Position 3

- Alkylation of the enolate intermediate with methyl iodide or other methylating agents is a common approach to introduce the methyl substituent at the 3-position.

- This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Formation of the Methylimino Group at Position 5

- The methylimino group (-N=CH3) is generally introduced by condensation of the ketone intermediate with methylamine or methylamine derivatives.

- This imination reaction typically proceeds under mild acidic or neutral conditions to avoid decomposition of sensitive intermediates.

- Alternative methods may involve the reaction of an α,β-unsaturated ketone with methylhydrazine or related nitrogen nucleophiles, followed by oxidation or rearrangement to yield the methylimino functionality.

Representative Synthetic Route

Based on literature precedents for related compounds, a plausible synthetic sequence is:

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) |

|---|---|---|---|

| 1 | Enolate formation | LDA, THF, -78 °C | Formation of enolate intermediate |

| 2 | Methylation | Methyl iodide, low temperature | 3-Methyl hexen-2-one intermediate (70-90%) |

| 3 | Imination | Methylamine, mild acid catalyst, room temperature | Formation of 3-methyl-5-(methylimino)-3-hexen-2-one (60-80%) |

Analysis of Preparation Methods

Reaction Conditions and Yields

- The use of strong bases such as LDA at low temperatures (-78 °C) ensures selective enolate formation, minimizing side reactions.

- Methylation with methyl iodide is efficient and typically yields high conversion rates (~70-90%).

- Imination reactions proceed well under mild conditions, but yields can vary depending on the purity of intermediates and reaction time.

Stereochemical Considerations

- The geometry of the enolate (E or Z) influences the stereochemical outcome of the alkylation and subsequent imination.

- Lewis acid catalysis can be employed to enhance stereoselectivity during addition steps.

- Diastereoselectivity in related Michael additions and enolate alkylations has been reported to reach ratios as high as 100:0 in some cases, indicating potential for stereocontrolled synthesis.

Industrial and Practical Aspects

- The described methods are adaptable to scale-up, though care must be taken with temperature control and handling of reactive reagents such as LDA and methyl iodide.

- Hydrolysis and purification steps following imination are crucial for isolating the pure target compound.

- The use of mild conditions in the imination step reduces the risk of decomposition and improves overall yield and purity.

Data Table Summarizing Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting material | 2,2-Dimethyl-4-hexen-3-one or related ketones |

| Base for enolate formation | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF), dichloromethane (CH2Cl2) |

| Temperature for enolate step | -78 °C |

| Alkylating agent | Methyl iodide |

| Imination reagent | Methylamine |

| Catalyst for imination | Mild acid (e.g., acetic acid) |

| Typical yields | Enolate formation: quantitative; Alkylation: 70-90%; Imination: 60-80% |

| Stereoselectivity | High, depending on Lewis acid catalysis |

Chemical Reactions Analysis

Types of Reactions

3-Hexen-2-one,3-methyl-5-(methylimino)-(9ci) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The functional groups in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired products.

Major Products

The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Hexen-2-one, 3-methyl-5-(methylimino)-, also known as 5-methyl-3-hexen-2-one, is a compound with diverse applications in various scientific fields. This article explores its applications in scientific research, particularly in the areas of organic synthesis, flavor and fragrance industries, and potential medicinal uses.

Organic Synthesis

3-Hexen-2-one, 3-methyl-5-(methylimino)- plays a significant role in organic synthesis. Its structure allows it to act as a versatile intermediate in the synthesis of various organic compounds. For instance:

- Michael Addition Reactions: The compound can participate in Michael addition reactions, which are crucial for forming carbon-carbon bonds. This property is exploited in synthesizing complex molecules with specific stereochemistry .

- Enolate Chemistry: The compound can be utilized in enolate chemistry to create new carbon skeletons through reactions with α,β-unsaturated carbonyl compounds, facilitating the development of novel chemical entities .

Flavor and Fragrance Industry

Due to its unique odor profile, 3-Hexen-2-one, 3-methyl-5-(methylimino)- is employed in the flavor and fragrance industry:

- Flavoring Agent: It is used as a flavoring agent in food products due to its green and fruity aroma. Its presence enhances the sensory characteristics of various food items .

- Fragrance Component: The compound is also incorporated into perfumes and cosmetic formulations to impart fresh and green notes, making it a valuable ingredient in personal care products .

Medicinal Chemistry

Research indicates potential medicinal applications for 3-Hexen-2-one, 3-methyl-5-(methylimino)-:

- Antimicrobial Activity: Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further research in developing new antimicrobial agents .

- Pharmacological Studies: Its derivatives have been investigated for their effects on various biological systems, indicating potential therapeutic applications that warrant further exploration .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study explored the synthesis of new derivatives of 3-Hexen-2-one, 3-methyl-5-(methylimino)- and their evaluation for antimicrobial activity. The results indicated that certain derivatives showed significant inhibition against various bacterial strains, suggesting that modifications to the parent compound could lead to effective antimicrobial agents .

Case Study 2: Application in Flavoring

In a sensory evaluation study, the incorporation of 3-Hexen-2-one into food products was assessed. The findings highlighted that the compound significantly enhanced the overall flavor profile of the tested products, leading to increased consumer acceptance and preference .

Mechanism of Action

The mechanism by which 3-Hexen-2-one,3-methyl-5-(methylimino)-(9ci) exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to changes in chemical reactivity, biological activity, and other properties

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Compounds

Key Observations :

- The methylimino group in 3-methyl-5-(methylimino)-hexen-2-one replaces substituents like hydroxyl or additional methyl groups found in analogs (e.g., 2-hydroxy-5-methyl-3-hexanone, ). This substitution likely increases polarity and nitrogen-based reactivity.

Key Findings :

- 3-Hexen-2-one exhibits antimicrobial properties in rare actinomycetes, suggesting that nitrogen-substituted variants like the methylimino derivative may have enhanced or altered bioactivity .

- In biomass processing, aliphatic derivatives (e.g., 2,5-hexanedione) act as fermentation inhibitors, highlighting the sensitivity of industrial systems to ketone-like structures .

Physicochemical Properties

- Stability: Imine groups are prone to hydrolysis, which may limit the stability of 3-methyl-5-(methylimino)-hexen-2-one under aqueous conditions.

Q & A

Q. How can isomerization kinetics be quantified during kinetic studies?

- Methodology : Employ time-resolved UV-Vis spectroscopy to monitor absorbance changes at λmax for the enone system. Calculate rate constants (k) using pseudo-first-order approximations and validate with Arrhenius plots. Reference studies on cis/trans-3-methyl-2-hexene for analogous kinetic frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.